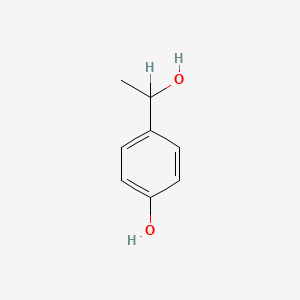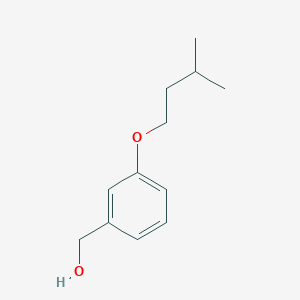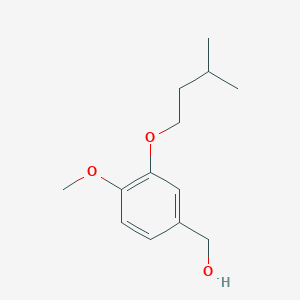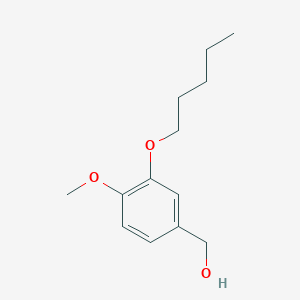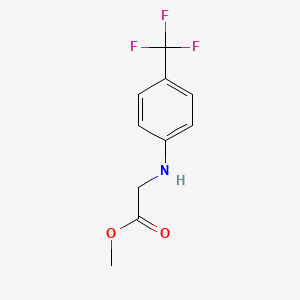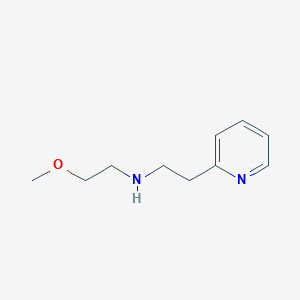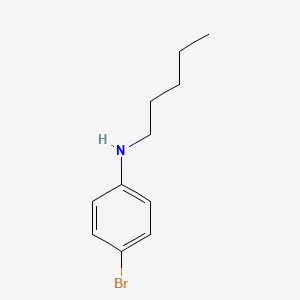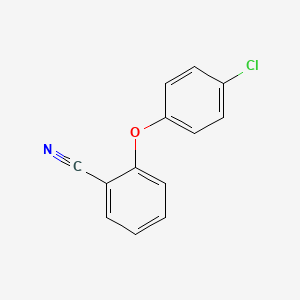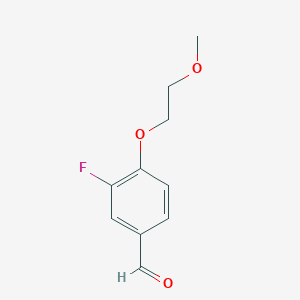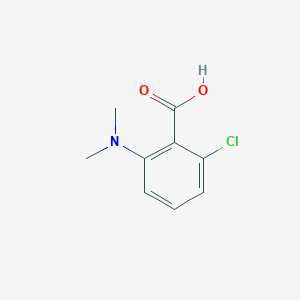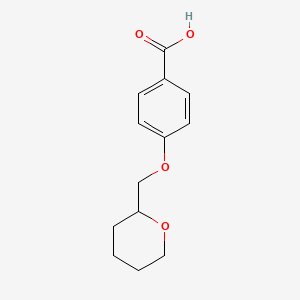
4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring attached to a benzoic acid moiety via a methoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydropyran and benzoic acid derivatives.
Reaction Steps: The process involves the formation of the methoxy group through a substitution reaction, followed by the attachment of the benzoic acid moiety.
Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation to form derivatives such as benzene-1,2,4-tricarboxylic acid.
Reduction: Reduction reactions can convert the benzoic acid to its corresponding alcohol or aldehyde.
Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Benzene-1,2,4-tricarboxylic acid.
Reduction Products: Benzyl alcohol or benzaldehyde.
Substitution Products: Various methoxy-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
4-((Tetrahydro-2H-pyran-2-yl)ethoxy)benzoic Acid: Similar structure with an ethoxy group instead of methoxy.
4-((Tetrahydro-2H-pyran-2-yl)propoxy)benzoic Acid: Similar structure with a propoxy group instead of methoxy.
4-((Tetrahydro-2H-pyran-2-yl)butoxy)benzoic Acid: Similar structure with a butoxy group instead of methoxy.
This comprehensive overview highlights the significance of 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
4-(oxan-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGARNVXPLJRSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
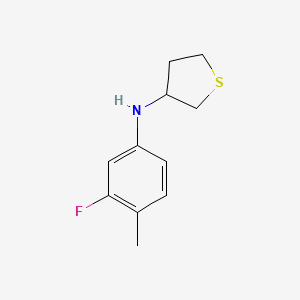
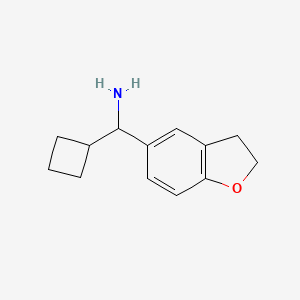
![1-[4-(Methylthio)phenyl]ethanol](/img/structure/B7808933.png)
